2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid
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Overview
Description
. This compound is characterized by the presence of trifluoromethyl groups, which are known for their electron-withdrawing properties, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with oxoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure the consistent quality of the product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid involves its interaction with molecular targets and pathways in the system. The trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylanilino(oxo)acetic acid
- 2,6-Difluoroanilino(oxo)acetic acid
- 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid
- 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid
Uniqueness
2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic properties to the compound. These properties make it highly reactive and suitable for specific chemical reactions and applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C10H5F6NO3 |
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Molecular Weight |
301.14 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H5F6NO3/c11-9(12,13)4-1-5(10(14,15)16)3-6(2-4)17-7(18)8(19)20/h1-3H,(H,17,18)(H,19,20) |
InChI Key |
ZVYMTPNGDSQVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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